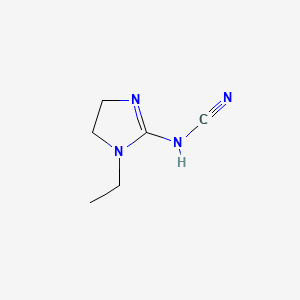
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron
Vue d'ensemble
Description
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, also known as LiBHMNQ, is a complex lithium compound that has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound is synthesized using a simple and efficient method, and its unique properties make it a promising material for future research.
Applications De Recherche Scientifique
C40H32BLiN4O4 C_{40}H_{32}BLiN_{4}O_{4} C40H32BLiN4O4
and a molecular weight of 650.46 . Below is a comprehensive analysis of its scientific research applications across various fields:Organic Light-Emitting Diodes (OLEDs)
LITHIUM TETRA(2-METHYL-8-: is utilized as a luminescent material in OLEDs. Its fluorescent properties make it an excellent candidate for emitting layers in these devices, contributing to the vibrant colors and high efficiency of OLED displays .
Electroluminescent (EL) Displays
Similar to its application in OLEDs, this compound is used in EL displays due to its luminescent characteristics. It helps in creating thin, flexible, and energy-efficient displays that are used in various electronic devices .
Photodetectors
The photoelectric properties of LITHIUM TETRA(2-METHYL-8- allow it to be used in photodetectors. These devices convert light into an electrical signal and are crucial in cameras, medical imaging, and security systems .
Photovoltaic Cells
In the field of solar energy, this compound is applied in photovoltaic cells to enhance light absorption and conversion efficiency. Its role in these cells is pivotal for developing more sustainable energy sources .
Chemical Sensing
Due to its specific interaction with various chemicals, LITHIUM TETRA(2-METHYL-8- can be incorporated into sensors that detect the presence of certain substances, which is valuable in environmental monitoring and industrial processes .
Light-Emitting Metal Complexes
As a light-emitting metal complex, this compound is researched for its potential in creating new types of lighting and display technologies that could be more durable and environmentally friendly .
Optoelectronic Devices
The optoelectronic applications of LITHIUM TETRA(2-METHYL-8- extend to components like LEDs and laser diodes, where it can influence the emission wavelength and intensity .
Nanotechnology
In nanotechnology, high purity, submicron, and nanopowder forms of this compound are considered for creating nanoscale devices that could revolutionize electronics, medicine, and materials science .
Mécanisme D'action
Target of Action
Lithium Tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound formed from a lithium ion and four 2-methyl-8-hydroxyquinoline ligands It’s known to be a light-emitting metal complex , suggesting its potential role in optoelectronic devices.
Mode of Action
As a light-emitting metal complex, it likely interacts with its targets by participating in electron transfer processes, contributing to its luminescent properties .
Biochemical Pathways
Given its light-emitting properties, it may be involved in pathways related to photon emission or energy transfer in optoelectronic devices .
Result of Action
Its role as a light-emitting metal complex suggests that it may contribute to the generation of light in certain applications, such as in organic light-emitting diodes (oleds) and electroluminescent (el) displays .
Propriétés
IUPAC Name |
lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRLXSPVRRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32BLiN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635781 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
CAS RN |
338949-42-1 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




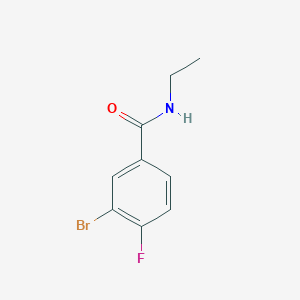

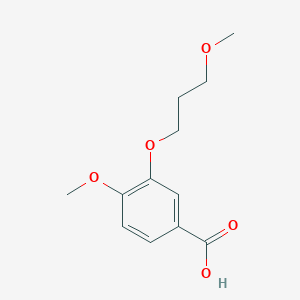
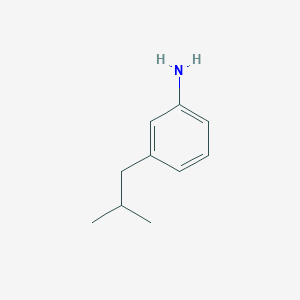

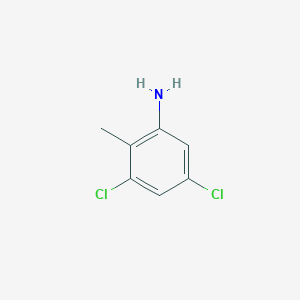
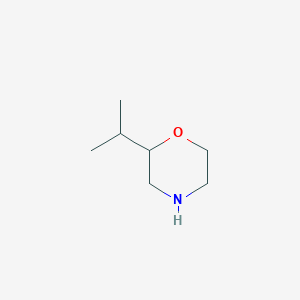

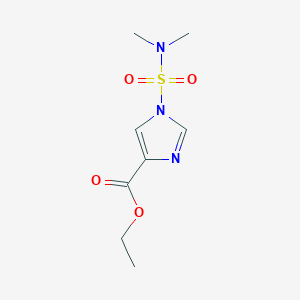


![[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol](/img/structure/B1602865.png)
